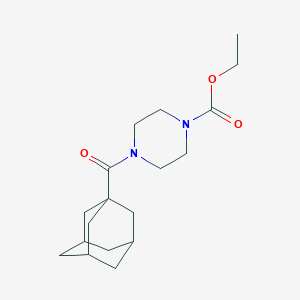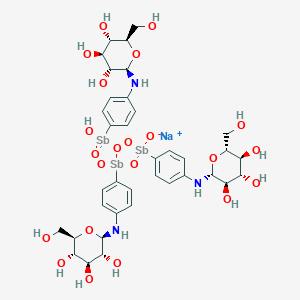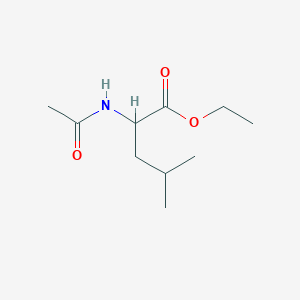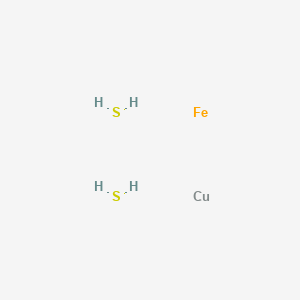
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate, also known as ACP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACP is a piperazine derivative that contains an adamantane moiety, which makes it a unique and promising compound for drug development.
作用机制
The exact mechanism of action of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate is not fully understood, but it is believed to act through multiple pathways. Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It also modulates the activity of various signaling pathways such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
生化和生理效应
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. It also has anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. In addition, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has several advantages for lab experiments. It is a stable and easily synthesized compound, which makes it readily available for research purposes. It also has a unique structure that makes it a promising compound for drug development. However, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate also has some limitations. It has poor solubility in water, which can limit its bioavailability and efficacy. It also has low toxicity, which can make it difficult to determine the optimal dosage for therapeutic applications.
未来方向
There are several future directions for research on Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate. One potential direction is to develop novel formulations of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate that can improve its solubility and bioavailability. Another direction is to investigate the potential therapeutic applications of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate in other diseases such as multiple sclerosis and Huntington's disease. In addition, further studies are needed to elucidate the exact mechanism of action of Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate and its potential side effects.
Conclusion:
In conclusion, Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate is a promising compound that has potential therapeutic applications in various diseases. Its unique structure and multiple pathways of action make it a promising compound for drug development. Further research is needed to fully understand its mechanism of action and potential side effects, but Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has the potential to be a valuable addition to the arsenal of drugs available for the treatment of various diseases.
合成方法
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of 1-aminoadamantane with ethyl chloroformate to form ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified through column chromatography to obtain pure Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate.
科学研究应用
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
产品名称 |
Ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
|---|---|
分子式 |
C18H28N2O3 |
分子量 |
320.4 g/mol |
IUPAC 名称 |
ethyl 4-(adamantane-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-2-23-17(22)20-5-3-19(4-6-20)16(21)18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3 |
InChI 键 |
KWXSWBBBXDRYDQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223905.png)
![N-({2-[(4-fluorobenzyl)oxy]-1-naphthyl}methyl)-N-[3-(methylamino)propyl]amine](/img/structure/B223908.png)
![2-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223912.png)

![2-({2-[(4-Chlorobenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223917.png)
![3-Methyl-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B223920.png)
![N-allyl-N-{5-chloro-2-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B223921.png)


![2-({2-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B223929.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B223932.png)
![3,4,5-trimethoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B223934.png)
![3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B223938.png)
